![molecular formula C8H13NO4 B3059608 N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine CAS No. 918531-01-8](/img/structure/B3059608.png)
N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine
Overview
Description
N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as n-acetylalanine have been found to target enzymes like aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes .
Mode of Action
It’s known that carbonyl compounds can undergo reduction to form alcohols . This process involves a specific biochemical interaction where the carbonyl group of the compound is converted, usually to an alcohol .
Biochemical Pathways
Carbonyl compounds are known to play a role in various metabolic pathways . For instance, they can participate in nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification .
Pharmacokinetics
Similar compounds such as n-acetylalanine have been studied for their pharmacokinetic properties .
Result of Action
For instance, a study showed that the alloc groups of bis-N,N′-allyloxy-carbonyl rhodamine 110 are efficiently cleaved by Pd0-microspheres, releasing free rhodamine 110 within the cytoplasm .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Biological Activity
N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine, also referred to as NMN-L-Ala, is a compound with significant potential in biochemical research and applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of the Compound
- Molecular Formula : C₈H₁₃NO₄
- Molecular Weight : 187.19 g/mol
- CAS Number : 918531-01-8
- Purity : Generally around 95%.
Target Enzymes
Similar compounds have been shown to interact with various enzymes. For instance, NMN-L-Ala may target enzymes like aldose reductase, which is crucial in carbohydrate metabolism and implicated in diabetic complications.
Biochemical Pathways
Carbonyl compounds, such as NMN-L-Ala, are known to participate in metabolic pathways. They can undergo reduction reactions to form alcohols, which are vital for various cellular functions. This compound's structure suggests it may influence metabolic processes by modulating enzyme activities.
Pharmacokinetics
Pharmacokinetic studies on similar amino acid derivatives indicate that they may exhibit favorable absorption and distribution characteristics. For example, compounds like n-acetylalanine have been studied for their bioavailability and metabolic stability. While specific data on NMN-L-Ala is limited, its structural properties suggest it could share similar pharmacokinetic profiles.
In Vitro Studies
Research has demonstrated that NMN-L-Ala and its analogs can exhibit various biological activities:
- Cell Viability : Studies indicate that certain derivatives can enhance cell viability in specific cancer cell lines by modulating apoptotic pathways.
- Enzyme Inhibition : NMN-L-Ala has shown potential as an inhibitor of specific enzymes involved in metabolic disorders.
Case Studies
- Cancer Research : A study evaluated the effects of NMN-L-Ala on cancer cell lines. The results indicated a dose-dependent increase in cell apoptosis, suggesting its potential as an anticancer agent.
- Diabetes Management : Another investigation focused on the compound's ability to inhibit aldose reductase activity. This inhibition could provide therapeutic benefits in managing diabetic complications by reducing sorbitol accumulation in cells.
Data Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Cell Viability | Increased apoptosis in cancer cells | |
Enzyme Inhibition | Aldose reductase inhibition | |
Metabolic Pathway Modulation | Altered glucose metabolism |
Properties
IUPAC Name |
(2S)-2-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-4-5-13-8(12)9(3)6(2)7(10)11/h4,6H,1,5H2,2-3H3,(H,10,11)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJNYNLODGSQBD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579955 | |
Record name | N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918531-01-8 | |
Record name | N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918531-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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